molecular formula C9H6Cl2N2OS B1677187 3,4-Dichloro-1-benzothiophene-2-carbohydrazide CAS No. 350997-39-6

3,4-Dichloro-1-benzothiophene-2-carbohydrazide

Cat. No. B1677187
M. Wt: 261.13 g/mol
InChI Key: HSSHUDKWJRJKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-1-benzothiophene-2-carbohydrazide (DBTC) is an organosulfur compound that has been studied for its potential applications in various fields of scientific research. DBTC is a heterocyclic compound that contains a benzothiophene ring and a carbohydrazide moiety. It is a colorless solid that is insoluble in water and is relatively stable under normal conditions. It has been used in various fields of research such as in vitro and in vivo studies, pharmacodynamics, and biochemical and physiological studies.

Scientific Research Applications

Synthesis and Biological Activity

3,4-Dichloro-1-benzothiophene-2-carbohydrazide serves as a key intermediate in the synthesis of heterocyclic compounds with significant biological activities. Its utility is demonstrated in the synthesis of compounds with antimicrobial, analgesic, and anthelmintic activities. For instance, its reaction with potassium thiocyanate and subsequent cyclization has led to the creation of thioxotetrahydropyrimidines, thiazoles, triazoles, and oxadiazoles, all of which have been screened for their biological activities (Naganagowda et al., 2011).

Antimicrobial Applications

Further emphasizing its role in antimicrobial applications, 3,4-Dichloro-1-benzothiophene-2-carbohydrazide has been utilized to synthesize new derivatives that exhibit antibacterial activity. This includes the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Corrosion Inhibition

In addition to its biological applications, 3,4-Dichloro-1-benzothiophene-2-carbohydrazide has been studied for its potential as a corrosion inhibitor. It has shown effectiveness in inhibiting the corrosion of 6061 aluminium alloy/SiCp composite in hydrochloric acid medium. The studies indicate that the compound acts as a cathodic inhibitor, with its efficiency increasing with the concentration and decreasing with temperature (Kini et al., 2011).

properties

IUPAC Name

3,4-dichloro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSHUDKWJRJKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181016
Record name Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1-benzothiophene-2-carbohydrazide

CAS RN

350997-39-6
Record name Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 3
3,4-Dichloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-1-benzothiophene-2-carbohydrazide
Reactant of Route 6
3,4-Dichloro-1-benzothiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.